molecular formula C15H12S B14126074 3-(2-Methylphenyl)-1-benzothiophene

3-(2-Methylphenyl)-1-benzothiophene

Cat. No.: B14126074
M. Wt: 224.32 g/mol
InChI Key: NLGOHBSCADRXCG-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the 2-methylphenyl group attached to the benzothiophene core imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylphenyl-substituted thiophenes. This process typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophenes.

Scientific Research Applications

3-(2-Methylphenyl)-1-benzothiophene has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)-1-benzothiophene is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(2-methylphenyl)-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-11-6-2-3-7-12(11)14-10-16-15-9-5-4-8-13(14)15/h2-10H,1H3

InChI Key

NLGOHBSCADRXCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=CC=CC=C32

Origin of Product

United States

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